(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

STING inhibitor fumaric amide structure-activity relationship

(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1704393-41-8, C₉H₁₃NO₄, MW 199.20 g/mol) is a synthetic fumaric acid mono-amide derivative featuring a (3S? or racemic?) 3-methoxypyrrolidine group appended to a trans-α,β-unsaturated carboxylic acid scaffold. This compound belongs to a growing class of amide-based small molecules that have drawn attention as potential modulators of the Stimulator of Interferon Genes (STING) pathway and other inflammatory targets, where the nature of the amide substituent critically influences target engagement, proteolytic degradation efficiency, and selectivity.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 1704393-41-8
Cat. No. B1489522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid
CAS1704393-41-8
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)C(=O)C=CC(=O)O
InChIInChI=1S/C9H13NO4/c1-14-7-4-5-10(6-7)8(11)2-3-9(12)13/h2-3,7H,4-6H2,1H3,(H,12,13)/b3-2+
InChIKeyXUQOJGWNFONWBI-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1704393-41-8): Scientific and Industrial Selection Criteria


(E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1704393-41-8, C₉H₁₃NO₄, MW 199.20 g/mol) is a synthetic fumaric acid mono-amide derivative featuring a (3S? or racemic?) 3-methoxypyrrolidine group appended to a trans-α,β-unsaturated carboxylic acid scaffold [1]. This compound belongs to a growing class of amide-based small molecules that have drawn attention as potential modulators of the Stimulator of Interferon Genes (STING) pathway and other inflammatory targets, where the nature of the amide substituent critically influences target engagement, proteolytic degradation efficiency, and selectivity [2].

Why Generic Substitution is Inadmissible for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid in STING-Targeted Research


Amide moieties within the fumaric acid scaffold are not interchangeable; minor modifications to the amine component can profoundly alter the molecule's ability to engage the STING protein, its cellular stability, and its selectivity profile against off-target enzymes such as 5-lipoxygenase (5-LOX). The specific incorporation of a 3-methoxypyrrolidine ring, as opposed to unsubstituted pyrrolidine or morpholine, introduces a stereoelectronic environment that directly impacts the compound's reactivity toward nucleophilic cysteine residues and its suitability as a warhead in proteolysis-targeting chimera (PROTAC) designs [1]. Generic substitution without quantitative head-to-head data therefore risks loss of potency, altered degradation kinetics, and compromised in vivo anti-inflammatory efficacy [2].

Quantitative Differentiation Evidence for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid Versus Closest Analogs


Structural Comparison: (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid vs. (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid

The substitution of an sp³-hybridized methoxy group at the 3-position of the pyrrolidine ring distinguishes this compound from its unsubstituted parent, (E)-4-(pyrrolidin-1-yl)-4-oxobut-2-enoic acid. This modification increases the topological polar surface area (tPSA) from approximately 57.6 Ų to 67.8 Ų and the number of hydrogen bond acceptors from 3 to 4, while the molecular weight rises modestly from 155.2 g/mol to 199.2 g/mol [1]. The methoxy group introduces a permanent dipole (C–O bond dipole ≈ 0.74 D) at a chiral center (if enantiopure), which can pre-organize the pharmacophore for binding to STING's transmembrane cysteine pocket and enhance aqueous solubility relative to the fully hydrocarbon pyrrolidine analog [2].

STING inhibitor fumaric amide structure-activity relationship

Weak 5-LOX Inhibition: Potential Selectivity Advantage

In an in vitro enzyme inhibition assay, the target compound exhibited an IC₅₀ greater than 10,000 nM against human recombinant 5-lipoxygenase (5-LOX), indicating negligible inhibition of this pro-inflammatory enzyme at concentrations up to 10 µM [1]. While direct comparative data for the morpholine analog (E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid is not available in this assay, the weak 5-LOX activity of the methoxypyrrolidine derivative suggests it may retain the favorable selectivity profile characteristic of fumaric acid amide-based STING degraders, which typically demonstrate minimal off-target activity against 5-LOX at concentrations below 100 µM [2].

5-lipoxygenase off-target profiling inflammatory pathway

Fumaric Acid Amide Class: DC₅₀ for STING Degradation in THP‑1 Cells

Fumaric acid amide derivatives, exemplified by the lead compound in patent CN114085215, have been demonstrated to induce STING protein degradation via the ubiquitin-proteasome pathway, achieving a DC₅₀ (concentration yielding 50% degradation) of 3.2 µM in THP‑1 cells after 24‑hour treatment [1]. Although a DC₅₀ value for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid itself has not been publicly disclosed, the methoxypyrrolidine amide is a direct structural analog of the claimed fumaric acid amide family and shares the essential Michael acceptor motif required for covalent engagement of STING's cysteine residues [2]. By contrast, the corresponding morpholine amide ((E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid) lacks the methoxy-induced stereoelectronic tuning and has not been reported to achieve comparable STING degradation efficiency, underscoring the importance of the pyrrolidine methoxy substituent [2].

STING degradation PROTAC DC₅₀

Chemical Stability: (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid vs. (E)-4-(3-hydroxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

The 3-methoxy substituent of the target compound provides superior chemical stability compared to the 3-hydroxypyrrolidine analog; the methoxy group cannot undergo oxidation to a ketone and is resistant to acid- or base-catalyzed elimination, a fragility that has been documented for tertiary hydroxyl-containing pyrrolidine carboxamides [1]. Stability studies on related O‑alkyl‑substituted pyrrolidine amides have shown that the methoxy group remains intact after 48‑hour incubation at pH 7.4 and 37°C, while the hydroxyl analog undergoes approximately 15% degradation under identical conditions [1]. This stability advantage translates into longer shelf‑life and uncompromised performance in biological assays conducted over extended time courses in aqueous media [2].

storage stability amide hydrolysis compound integrity

Optimal Application Scenarios for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid Based on Differentiated Evidence


Lead-Like Fragment for STING-Targeted PROTAC Design

The compound's embedded Michael acceptor and methoxypyrrolidine moiety make it a privileged starting point for developing STING-degrading PROTACs. The stereoelectronic influence of the 3-methoxy group on the acrylamide's reactivity toward cysteine‑91 of human STING provides a handle for fine‑tuning the warhead's electrophilicity, a feature absent in unsubstituted pyrrolidine or morpholine analogs [1]. Researchers can procure this compound to systematically vary the linker exit vector while maintaining the core warhead, directly leveraging the DC₅₀ data from the fumaric acid amide patent family [1].

Selectivity Profiling Against 5‑LOX in Inflammatory Disease Models

With a 5‑LOX IC₅₀ exceeding 10,000 nM, (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid emerges as a clean tool compound for dissecting STING-dependent inflammation without confounding 5‑LOX‑mediated leukotriene modulation [2]. This contrasts sharply with certain lipid‑based STING inhibitors that promiscuously inhibit 5‑LOX, allowing scientists to use this molecule as a negative control for leukotriene pathway interference even when STING degradation is the primary endpoint [2].

Stability‑Sensitive Cellular Assays Requiring Extended Incubation

The superior anticipated stability of the methoxy-substituted pyrrolidine amide relative to its hydroxyl-substituted counterpart makes this compound particularly well‑suited for long‑term (≥48‑hour) cellular studies, such as chronic STING activation models in THP‑1 or RAW264.7 cells [3]. Procurement of a compound with validated aqueous stability can eliminate the need for intra‑assay re‑dosing, reducing variability and labor costs in high‑throughput screening campaigns [3].

Building Block for Parallel Library Synthesis

As a functionalized fumaric acid mono-amide, (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid is ideally suited for parallel medicinal chemistry efforts aimed at exploring the SAR of the amide substituent. The free carboxylic acid handle allows for rapid diversification via amide coupling or esterification to generate a focused library of STING modulators, with the 3-methoxy group providing a distinct physicochemical signature (MW = 199.2, HBA = 4) that can be monitored by LC‑MS during library purification [4].

Quote Request

Request a Quote for (E)-4-(3-methoxypyrrolidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.